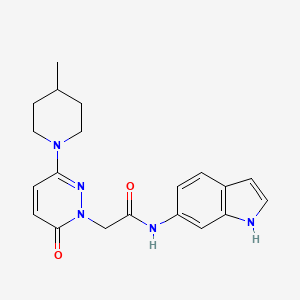![molecular formula C17H12N6O2 B5907289 N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B5907289.png)
N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide typically involves multiple steps, including the formation of the triazolopyridazine core, the attachment of the pyridine ring, and the final coupling with the benzamide group. Common reagents and conditions used in these reactions may include:
Formation of Triazolopyridazine Core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Pyridine Ring: This could be achieved through nucleophilic substitution or palladium-catalyzed coupling reactions.
Coupling with Benzamide Group: This step may involve amide bond formation using reagents like carbodiimides or coupling agents such as EDCI or HATU.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide can undergo various chemical reactions, including:
Reduction: This could involve the addition of hydrogen atoms, potentially reducing double bonds or other functional groups.
Substitution: This might involve the replacement of one functional group with another, potentially altering the compound’s reactivity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, or other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide would depend on its specific biological target. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor activity to produce a physiological response.
Affecting Cellular Pathways: Altering signaling pathways within cells to produce a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other heterocyclic benzamides or triazolopyridazine derivatives. Examples could be:
- N-(pyridin-2-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
- N-(pyridin-4-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
Uniqueness
The uniqueness of N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide might lie in its specific substitution pattern, which could confer unique reactivity, biological activity, or physical properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases would be essential
Propriétés
IUPAC Name |
N-pyridin-3-yl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2/c24-17(20-13-2-1-9-18-10-13)12-3-5-14(6-4-12)25-16-8-7-15-21-19-11-23(15)22-16/h1-11H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXBCZCINARAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)OC3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole](/img/structure/B5907217.png)
![N-(2,5-dimethoxybenzyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B5907225.png)
![7-(4-fluorophenyl)-2-[1-(2-methoxyethyl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5907227.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}piperidin-3-ol](/img/structure/B5907230.png)
![ethyl [3-(4H-1,2,4-triazol-4-yl)phenyl]carbamate](/img/structure/B5907239.png)
![5-{1-[(5-ethylpyridin-2-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxypyrimidine](/img/structure/B5907245.png)
![N-(1,1-dimethyl-2-oxo-2-{[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B5907248.png)

![N-(4-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]carbonyl}phenyl)cyclobutanecarboxamide](/img/structure/B5907265.png)
![ETHYL 4-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B5907271.png)
![[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-METHYLPIPERAZINO)METHANONE](/img/structure/B5907288.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5907293.png)

